ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate
Overview
Description
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate is a heterocyclic compound with a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by its unique structure, which includes a fused pyrrolo-diazepine ring system. It is typically found as a white to yellow solid and is used in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate involves several steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the reaction of a suitable precursor with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The acetylenes obtained from the first step are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization of the propargylic derivatives using cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo-diazepine compound.
Chemical Reactions Analysis
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolo ring structure but differ in their additional functional groups and biological activities.
Indole Derivatives: Indole derivatives also contain a fused ring system and are known for their diverse biological activities.
Tetrahydrobenzo[b]azepines: These compounds have a similar seven-membered ring structure and are used in the treatment of cardiovascular diseases.
Biological Activity
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate (CAS Number: 1338563-17-9) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, pharmacological effects, and case studies.
Synthesis Methods
Various methods have been developed for the synthesis of pyrrolo[1,2-a][1,4]diazepines. One notable approach involves the recyclization of precursor compounds to form the desired diazepine skeleton. This method has been highlighted in recent research as a promising strategy for producing derivatives with enhanced biological properties .
Antitumor Activity
Research indicates that compounds within the pyrrolo[1,2-a][1,4]diazepine class exhibit significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a study demonstrated that hybrid agents derived from pyrrolo[2,1-c][1,4]benzodiazepines exhibited potent cytotoxicity against human melanoma A2058 cells. These agents were found to increase the apoptotic sub-G1 population and induce cell cycle arrest in the G2/M phase .
Antiviral Activity
Pyrrolo[1,2-a][1,4]diazepines have also been investigated for their antiviral properties. Some derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their efficacy against viral replication .
Additional Pharmacological Effects
Beyond antitumor and antiviral activities, pyrrolo[1,2-a][1,4]diazepines have demonstrated various pharmacological effects:
- Antinociceptive : Exhibiting pain-relieving properties.
- Anti-inflammatory : Reducing inflammation in experimental models.
- Sedative and Anxiolytic : Inducing sedation and reducing anxiety in animal studies .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrrolo[1,2-a][1,4]diazepines:
These findings indicate a broad spectrum of biological activities associated with this compound and its derivatives.
Properties
IUPAC Name |
ethyl 1-oxo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-6-9-10(14)12-4-3-5-13(9)7-8/h6-7H,2-5H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHVZAUSZYHAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCNC(=O)C2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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